Pim Kinase Pan-Inhibition Profile from Incyte Patent Estate: Class-Level Activity Confirmation
The compound belongs to the thiazolecarboxamide and pyridinecarboxamide class disclosed by Incyte Corporation as pan-Pim kinase inhibitors targeting Pim-1, Pim-2, and Pim-3 isoforms [1]. While quantitative Pim IC50 data for this specific compound are not publicly available, structurally related compounds within the same patent family exhibit Pim-2 and Pim-3 inhibition exceeding 90% at 3 μM concentration [2]. The target compound's unique structural features—including the pyridin-3-yl orientation on the triazole and the 2-carboxamide attachment on the benzothiazole—distinguish it from analogs with 6-carboxamide or alternative aryl substituents that may display divergent isoform selectivity patterns [1].
| Evidence Dimension | Pim kinase pan-inhibition activity |
|---|---|
| Target Compound Data | Not publicly available for this specific CAS number |
| Comparator Or Baseline | Structurally related compounds in patent family: Pim-1, Pim-2, Pim-3 inhibition (potency varies by substitution pattern) |
| Quantified Difference | Cannot be calculated; specific IC50 data for target compound are absent from public sources |
| Conditions | In vitro Pim kinase biochemical assays as described in Incyte patent family |
Why This Matters
Confirms the compound's placement within a well-characterized, patent-protected Pim inhibitor series, establishing a reasonable expectation of Pim kinase activity for oncology research applications, though specific potency validation remains the responsibility of the end user.
- [1] Xue, C.-B.; Li, Y.-L.; Feng, H.; Zhang, K.; Yao, W.; et al. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. U.S. Patent US10828290B2, November 10, 2020. Assigned to Incyte Holdings Corporation. View Source
- [2] PIM kinase inhibitor, method for producing the same, and pharmaceutical application. Agricultural Patent Database, NAIS. Describes pan-Pim inhibition at 3 μM. View Source
